

Application Notes and Protocols for (Z)-MDL 105519 in Cell-Based Assays

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Compound of Interest				
Compound Name:	(Z)-MDL 105519			
Cat. No.:	B1663836	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-MDL 105519 is a potent and highly selective antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor.[1][2] The NMDA receptor, a ligand-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory.[3][4] Its dysregulation is implicated in various neurological and psychiatric disorders, including schizophrenia and neurodegenerative diseases.[5] **(Z)-MDL 105519** serves as a valuable pharmacological tool for investigating the role of the NMDA receptor glycine site in cellular function and disease models.

These application notes provide detailed protocols for utilizing **(Z)-MDL 105519** in key cell-based assays to characterize its inhibitory effects on NMDA receptor signaling. The provided methodologies for measuring intracellular calcium mobilization and cyclic guanosine monophosphate (cGMP) accumulation will enable researchers to effectively evaluate the potency and mechanism of action of **(Z)-MDL 105519** and other glycine site antagonists.

Mechanism of Action

The NMDA receptor requires the binding of both glutamate to the GluN2 subunit and a coagonist, either glycine or D-serine, to the GluN1 subunit for channel activation. **(Z)-MDL 105519** acts as a competitive antagonist at the glycine binding site, thereby preventing the conformational changes required for ion channel opening, even in the presence of glutamate. This leads to the inhibition of NMDA receptor-mediated downstream signaling events, including



calcium influx and subsequent activation of enzymes like nitric oxide synthase (NOS) and guanylate cyclase.

Data Presentation: Quantitative Data for (Z)-MDL 105519

The following table summarizes the key quantitative parameters for **(Z)-MDL 105519** based on available literature. This data is essential for designing and interpreting cell-based assays.

Parameter	Value	Species/System	Reference
Ki (inhibition constant)	10.9 nM	Rat brain membranes ([3H]glycine binding)	
Kd (dissociation constant)	3.77 nM	Rat brain membranes ([³H]MDL 105519 binding)	
Selectivity	~10,000-fold selective for the glycine site over other receptors	Rat brain membranes	•

Experimental Protocols Intracellular Calcium Mobilization Assay

This protocol describes how to measure the inhibitory effect of **(Z)-MDL 105519** on NMDA-induced intracellular calcium influx in cultured neurons using the ratiometric fluorescent calcium indicator Fura-2 AM.

Materials:

- Primary neuronal cell culture (e.g., cortical or hippocampal neurons) or a suitable cell line expressing functional NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits).
- (Z)-MDL 105519



- NMDA
- Glycine
- Fura-2 AM
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
- Fluorescence microscope or plate reader capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm)

Protocol:

- Cell Preparation:
 - Plate primary neurons or transfected HEK293 cells onto glass-bottom dishes or 96-well black-walled, clear-bottom plates suitable for fluorescence imaging.
 - Culture cells to an appropriate confluency. For primary neurons, allow sufficient time for maturation and synapse formation.
- Fura-2 AM Loading:
 - Prepare a Fura-2 AM loading solution. A typical concentration is 2-5 μM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
 - Remove the culture medium from the cells and wash once with HBSS.
 - Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
 - After incubation, wash the cells twice with HBSS to remove extracellular dye.
 - Add fresh HBSS to the cells and allow them to de-esterify the dye for at least 30 minutes at room temperature in the dark.



- Compound Treatment and Data Acquisition:
 - Place the cell plate on the fluorescence imaging system.
 - Acquire a baseline fluorescence signal by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
 - Pre-incubate the cells with varying concentrations of (Z)-MDL 105519 for 10-20 minutes. A typical concentration range to test would be from 1 nM to 10 μM.
 - \circ To induce a calcium response, add a solution of NMDA and glycine to the cells. Final concentrations of 10-100 μ M NMDA and 1-10 μ M glycine are commonly used.
 - Continuously record the fluorescence ratio (F340/F380) for several minutes to capture the peak calcium response.
- Data Analysis:
 - Calculate the change in the F340/F380 ratio from baseline to the peak of the response for each condition.
 - Normalize the responses to the control (NMDA/glycine stimulation without (Z)-MDL 105519).
 - Plot the normalized response against the concentration of (Z)-MDL 105519 and fit the data to a dose-response curve to determine the IC50 value.

cGMP Accumulation Assay

This protocol outlines a method to quantify the inhibitory effect of **(Z)-MDL 105519** on NMDA-stimulated cGMP production in cultured neurons.

Materials:

- Primary neuronal cell culture (e.g., cortical or hippocampal neurons).
- (Z)-MDL 105519



- NMDA
- Glycine
- 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)
- 0.1 M HCl or other lysis buffer
- cGMP enzyme immunoassay (EIA) kit

Protocol:

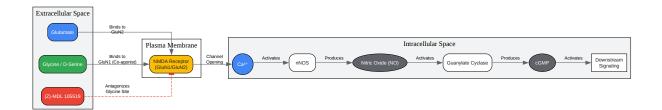
- Cell Preparation:
 - Plate primary neurons in multi-well plates (e.g., 24-well plates) and culture until mature.
- · Compound Treatment:
 - \circ Pre-treat the cells with a phosphodiesterase inhibitor such as IBMX (e.g., 100 μ M) for 15-30 minutes to prevent cGMP degradation.
 - Add varying concentrations of (Z)-MDL 105519 to the wells and incubate for 10-20 minutes.
 - \circ Stimulate the cells with a solution of NMDA and glycine (e.g., 100 μ M NMDA and 10 μ M glycine) for a defined period, typically 5-15 minutes.
- Cell Lysis and cGMP Quantification:
 - Terminate the reaction by aspirating the medium and adding ice-cold 0.1 M HCl to lyse the cells and stop enzymatic activity.
 - Scrape the cells and collect the lysate.
 - Centrifuge the lysate to pellet cellular debris.
 - Collect the supernatant containing the cGMP.



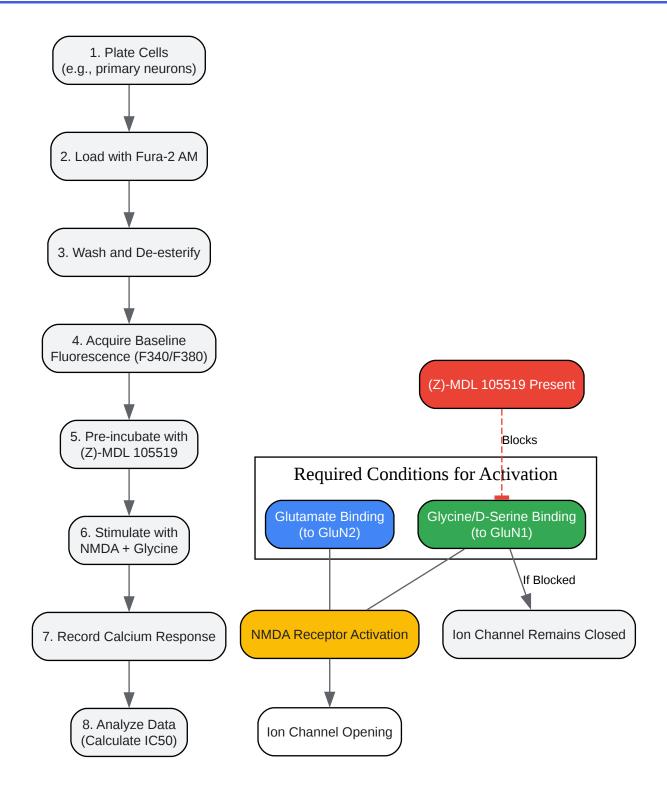
- Quantify the cGMP concentration in the supernatant using a commercially available cGMP
 EIA kit, following the manufacturer's instructions.
- Data Analysis:
 - Normalize the cGMP levels to the total protein concentration in each sample.
 - Calculate the percentage of inhibition of NMDA-stimulated cGMP production for each concentration of (Z)-MDL 105519.
 - Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.

Mandatory Visualizations
Signaling Pathway of NMDA Receptor and Inhibition by
(Z)-MDL 105519









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